N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine
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Overview
Description
The compound “N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine” is a complex organic molecule. It contains a pteridine ring, which is a bicyclic ring system made up of pyrimidine and pyrazine rings. This is substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups . The pteridine ring system is planar, while the benzo[d][1,3]dioxol-5-ylmethyl and 4-fluorophenyl groups could potentially introduce some three-dimensionality to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds demonstrates advancements in synthesis techniques and characterizations. For example, studies on pyrimidine derivatives linked with morpholinophenyl groups have shown significant larvicidal activity, highlighting the potential of these compounds in pest control applications. The synthesis involves creating a series of derivatives through specific reactions, with their structures confirmed by various spectral methods, indicating the detailed chemical understanding required to manipulate such compounds for desired biological activities (Gorle et al., 2016).
Biological Activities
The metabolism of similar compounds has been studied to understand their biotransformation in humans, contributing to knowledge on how these chemicals interact within biological systems and their potential therapeutic applications. For instance, the metabolism of the spleen tyrosine kinase inhibitor R406 and its prodrug R788 reveals insights into the conversion processes in the human body, highlighting the significance of hepatic and gut bacterial processes in drug metabolism (Sweeny et al., 2010).
Advanced Applications
Further research delves into the development of new materials and potential therapeutic applications. Studies on novel Syk kinase inhibitors suitable for inhalation suggest the exploration of specific compounds for treating asthma, showcasing the compound's role in developing new treatment modalities (Norman, 2009). Additionally, the synthesis and characterization of conducting copolymers introduce applications in electronics and material science, where the incorporation of such compounds into polymers could lead to advancements in conductive materials (Turac et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activities against various cancer cell lines .
Mode of Action
Related compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines .
Biochemical Pathways
Related compounds have been shown to inhibit angiogenesis and p-glycoprotein efflux pump activity , which are crucial pathways in cancer progression.
Result of Action
Related compounds have been shown to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O2/c21-13-2-4-14(5-3-13)25-19-17-18(23-8-7-22-17)26-20(27-19)24-10-12-1-6-15-16(9-12)29-11-28-15/h1-9H,10-11H2,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHJWIMABZUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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